4-cyano-N-methyl-N-(4-picolyl)benzamide
Description
4-Cyano-N-methyl-N-(4-picolyl)benzamide is a substituted benzamide derivative characterized by a cyano group at the para position of the benzamide core, a methyl group, and a 4-picolyl (4-pyridylmethyl) group attached to the nitrogen atom. This compound is structurally tailored to optimize interactions with biological targets, particularly enzymes or receptors sensitive to aromatic and heterocyclic motifs.
Properties
IUPAC Name |
4-cyano-N-methyl-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18(11-13-6-8-17-9-7-13)15(19)14-4-2-12(10-16)3-5-14/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETRXFWAMCUBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-methyl-N-(4-picolyl)benzamide typically involves the reaction of 4-picolylamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-methyl-N-(4-picolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-carboxy-N-methyl-N-(4-picolyl)benzamide.
Reduction: 4-amino-N-methyl-N-(4-picolyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-methyl-N-(4-picolyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-methyl-N-(4-picolyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can interact with the enzyme’s active site residues, while the picolyl and benzamide groups provide additional binding interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electronic Effects: The 4-cyano group in the target compound likely enhances electrophilicity compared to electron-donating groups (e.g., methoxy in Rip-B or methyl in 4MNB). This may improve interactions with nucleophilic residues in enzyme active sites .
- Steric Considerations : The 4-picolyl group introduces a bulky, planar heterocycle, contrasting with flexible alkyl chains (e.g., phenethylamine in Rip-B) or smaller substituents (e.g., bromo in 4-bromo-N-(2-nitrophenyl)benzamide). This could limit off-target binding .
Crystallographic and Computational Insights
- Structural Rigidity: Brominated benzamides (e.g., ) exhibit planar geometries stabilized by intramolecular hydrogen bonds.
- Docking Studies: For ARTD10 inhibitors, the benzamide A-ring occupies the nicotinamide pocket, while substituents on the B-ring (e.g., cyano, picolyl) extend into solvent-exposed regions. The target compound’s cyano group may form hydrogen bonds with catalytic residues (e.g., Glu988), as seen in analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
